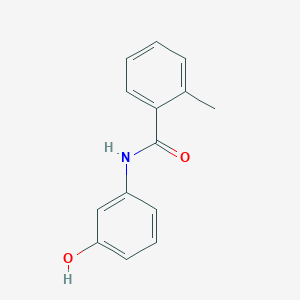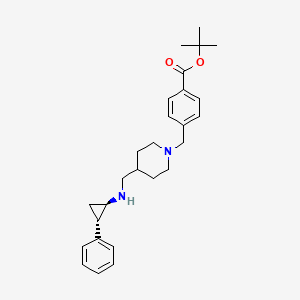
Benzeneethanamine, 2-chloro-beta-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 2-chloro-beta-methyl- is an organic compound with the molecular formula C9H12ClN. It is a colorless to pale yellow liquid with a distinctive odor. This compound is known for its lipophilic properties and is used in various chemical syntheses, including the production of dyes, fragrances, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing Benzeneethanamine, 2-chloro-beta-methyl- involves the reaction of benzyl cyanide with hydrochloric acid, followed by reduction. The reaction typically proceeds as follows:
- Benzyl cyanide is reacted with hydrochloric acid to form 2-(2-Chlorophenyl)propanenitrile.
- The nitrile is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield Benzeneethanamine, 2-chloro-beta-methyl- .
Industrial Production Methods
In industrial settings, the production of Benzeneethanamine, 2-chloro-beta-methyl- may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include the use of catalytic hydrogenation for the reduction step .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 2-chloro-beta-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 2-(2-Chlorophenyl)propan-1-one or 2-(2-Chlorophenyl)propanal.
Reduction: Various secondary and tertiary amines.
Substitution: A wide range of substituted amines and other derivatives.
Scientific Research Applications
Benzeneethanamine, 2-chloro-beta-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses and pharmacological properties.
Industry: It is utilized in the production of dyes, fragrances, and pesticides
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2-chloro-beta-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Chlorphenamine: An antihistamine with a similar structure but different pharmacological properties.
2-(4-Chlorophenyl)propan-2-amine: A compound with a similar chemical structure but different functional groups and applications
Uniqueness
Benzeneethanamine, 2-chloro-beta-methyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its lipophilicity and reactivity make it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
67932-61-0 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-(2-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12ClN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3 |
InChI Key |
SBSAWWPYDYYBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-ynamide](/img/structure/B8656938.png)




